Tandutinib

Description

MLN518 is a novel, oral, small molecule designed to inhibit type III receptor tyrosine kinases, including FLT3, (platelet-derived growth-factor receptor) PDGFR and c-KIT. Tyrosine kinases are enzymes involved in several cellular processes and are known to be activated in cancer cells to drive tumor growth. AML patients with FLT3 mutations experience earlier disease relapse and shorter survival rates compared to patients without these mutations. Approximately 25 to 30 percent of all adult AML patients have a mutation of the FLT3 gene. The use of MLN518 to treat AML has been granted fast-track status by the U.S. Food and Drug Administration. Phase I/II trials are underway.

This compound is a piperazinyl quinazoline receptor tyrosine kinase inhibitor with antineoplastic activity. This compound inhibits the autophosphorylation of FLT3 (FMS-Like Tyrosine kinase-3), c-KIT and PDGF (platelet-derived growth factor) receptor tyrosine kinases, thereby inhibiting cellular proliferation and inducing apoptosis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

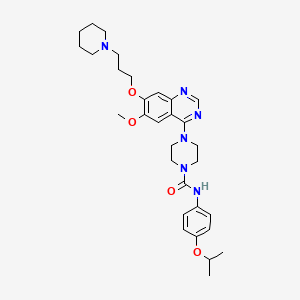

inhibits platelet-derived growth factor receptor tyrosine kinase; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXQOJXBIDBUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048947 | |

| Record name | Tandutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387867-13-2 | |

| Record name | Tandutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387867-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387867132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tandutinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tandutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANDUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1IO3ICJ9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tandutinib's Mechanism of Action in Acute Myeloid Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tandutinib (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor of class III receptor tyrosine kinases (RTKs), demonstrating significant preclinical and clinical activity in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its molecular targets, downstream signaling effects, and cellular consequences in AML cells. Detailed experimental protocols for key assays, quantitative data from seminal studies, and visualizations of relevant pathways and workflows are presented to support further research and drug development efforts in the field of AML therapeutics.

Introduction to this compound and its Role in AML

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1][2] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.[1][3]

This compound is a quinazoline-based tyrosine kinase inhibitor designed to target these constitutively active signaling pathways.[4][5] It has been investigated as both a monotherapy and in combination with standard chemotherapy, showing promise particularly in patients with FLT3-mutated AML.[1][6]

Molecular Targets of this compound

This compound exhibits a multi-targeted profile, primarily inhibiting the kinase activity of several class III RTKs.

Primary Kinase Targets

Biochemical and cell-based assays have demonstrated that this compound potently inhibits the following kinases:

-

FMS-like tyrosine kinase 3 (FLT3): this compound is a potent inhibitor of both wild-type and mutated FLT3, particularly the ITD mutation that is a key driver in a significant portion of AML cases.[1][7]

-

c-Kit (Stem cell factor receptor): This receptor is involved in normal hematopoiesis and is also implicated in the pathogenesis of some leukemias.[7]

-

Platelet-derived growth factor receptor (PDGFR): Inhibition of PDGFR contributes to the anti-angiogenic and anti-proliferative effects of this compound.[7]

The inhibitory activity of this compound against these primary targets is summarized in the table below.

| Target Kinase | IC50 (µM) | Assay Type | Reference |

| FLT3 | 0.22 | Biochemical Assay | [7] |

| c-Kit | 0.17 | Biochemical Assay | [7] |

| PDGFRβ | 0.20 | Biochemical Assay | [7] |

| FLT3 (in cells) | ~0.20 | Cell-based Assay | [8] |

Kinase Selectivity Profile

While potent against its primary targets, this compound demonstrates selectivity over a range of other kinases, which is a critical aspect of its therapeutic profile. It has shown significantly less activity against kinases such as EGFR, FGFR, KDR, InsR, Src, and Abl.[9] This selectivity helps to minimize off-target effects and associated toxicities.

Downstream Signaling Pathways Modulated by this compound

By inhibiting its primary kinase targets, this compound effectively blocks the downstream signaling cascades that are crucial for the survival and proliferation of AML cells.

Inhibition of FLT3 Autophosphorylation

The binding of this compound to the ATP-binding pocket of the FLT3 kinase domain prevents its autophosphorylation, a critical step in receptor activation.[2] This has been consistently demonstrated in both in vitro and in vivo studies, where treatment with this compound leads to a marked reduction in phosphorylated FLT3 (p-FLT3) levels in FLT3-ITD positive AML cells.[10]

Attenuation of STAT5 Signaling

A key downstream effector of FLT3 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5).[11][12] Constitutively active FLT3 leads to persistent phosphorylation and activation of STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell survival and proliferation.[13][14] this compound treatment has been shown to inhibit the phosphorylation of STAT5 in AML cells, thereby disrupting this pro-leukemic signaling axis.[15]

Cellular Consequences of this compound Treatment

The inhibition of key signaling pathways by this compound translates into significant anti-leukemic effects at the cellular level.

Inhibition of Cell Proliferation

This compound has been shown to potently inhibit the proliferation of AML cell lines harboring FLT3-ITD mutations, with IC50 values in the nanomolar range.[9] This effect is significantly less pronounced in cells with wild-type FLT3, highlighting the targeted nature of the drug.[8]

| Cell Line | FLT3 Status | IC50 (nM) | Assay Type | Reference |

| Ba/F3-ITD | FLT3-ITD | 6-17 | Cell Proliferation | [16] |

| MOLM-13 | FLT3-ITD | ~10 | Cell Proliferation | [9] |

| MV4-11 | FLT3-ITD | ~10 | Cell Proliferation | [9] |

Induction of Apoptosis

In addition to cytostatic effects, this compound also induces apoptosis in FLT3-ITD positive AML cells.[9] This programmed cell death is a key mechanism contributing to the elimination of leukemic blasts.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation of AML cells.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17][18]

Apoptosis (Annexin V) Assay

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

AML cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat AML cells with this compound at the desired concentrations for 24-48 hours.

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[19][20][21]

Western Blotting for Phospho-FLT3 and Phospho-STAT5

This technique is used to detect the phosphorylation status of FLT3 and its downstream target STAT5.

Materials:

-

AML cell lysates (from cells treated with this compound)

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse this compound-treated and control AML cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.[10][22]

Clinical Experience with this compound in AML

This compound has been evaluated in Phase I and II clinical trials in patients with AML, both as a single agent and in combination with standard chemotherapy.

Monotherapy Trials

As a single agent, this compound demonstrated modest clinical activity in patients with relapsed or refractory AML.[4] While complete remissions were rare, a significant proportion of patients with FLT3-ITD mutations showed a reduction in peripheral and bone marrow blasts.[10] The maximum tolerated dose (MTD) was established at 525 mg twice daily, with dose-limiting toxicities including fatigue and muscle weakness.[4][10]

Combination Therapy Trials

The combination of this compound with standard induction chemotherapy (cytarabine and daunorubicin) has shown more promising results.[1][4] In a Phase I/II study, this combination led to a high rate of complete remissions in newly diagnosed AML patients.[1] These findings suggest that this compound may be most effective when used to sensitize leukemic cells to the cytotoxic effects of conventional chemotherapy.[1][8]

| Trial Phase | Patient Population | Treatment Regimen | Key Findings | Reference |

| Phase I | Relapsed/Refractory AML | This compound monotherapy | MTD 525 mg BID; evidence of anti-leukemic activity in FLT3-ITD+ patients | [4][10] |

| Phase I/II | Newly Diagnosed AML | This compound + Cytarabine + Daunorubicin | High rate of complete remissions (90%) | [1] |

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action in AML. Its primary activity stems from the inhibition of FLT3, c-Kit, and PDGFR, leading to the blockade of downstream signaling pathways, most notably the STAT5 pathway. This results in the inhibition of proliferation and induction of apoptosis in AML cells, particularly those harboring FLT3-ITD mutations. While monotherapy has shown limited efficacy, the combination of this compound with standard chemotherapy holds promise for improving outcomes in patients with AML. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other FLT3 inhibitors in the treatment of this challenging disease.

References

- 1. The FLT3 inhibitor this compound (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. ashpublications.org [ashpublications.org]

- 5. rsc.org [rsc.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Phase 1 clinical results with this compound (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]

- 15. Pharmacological inhibiting STAT5 for the treatment of FLT3‐ITD‐positive acute myeloid leukemia with triciribine phosphate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase 1 clinical results with this compound (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 22. researchgate.net [researchgate.net]

Tandutinib's Inhibition Profile of FLT3, c-KIT, and PDGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibition profile of tandutinib (formerly MLN518), a potent small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), mast/stem cell growth factor receptor (c-KIT), and platelet-derived growth factor receptor (PDGFR). This document compiles quantitative biochemical and cellular assay data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development.

Quantitative Inhibition Profile

This compound demonstrates potent inhibitory activity against class III receptor tyrosine kinases, with particular efficacy against FLT3, c-KIT, and PDGFR. The following tables summarize the key quantitative data from various in vitro and cell-based assays.

Table 1: Biochemical Inhibition of this compound

| Target Kinase | Assay Type | IC50 (µM) | Reference(s) |

| FLT3 | Kinase Assay | 0.22 | [1][2][3] |

| c-KIT | Kinase Assay | 0.17 | [1][2][3] |

| PDGFR | Kinase Assay | 0.20 | [1][2][3] |

Table 2: Cellular Inhibition of this compound

| Cell Line | Target Context | Assay Type | IC50 | Reference(s) |

| MOLM-13 | FLT3-ITD positive | Proliferation | 10 nM | [1] |

| MOLM-14 | FLT3-ITD positive | Proliferation | 10 nM | [1] |

| Ba/F3 | FLT3-ITD expressing | Proliferation | 10-30 nM | |

| Ba/F3 | FLT3-ITD expressing | Autophosphorylation | 10-100 nM | [2] |

| Various | FLT3, β-PDGFR, KIT | Cell-based assays | 95-122 ng/mL | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human FLT3, c-KIT, or PDGFRβ kinase

-

Poly (4:1 Glu, Tyr) peptide substrate

-

ATP

-

This compound (or other inhibitors)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Reagent Preparation: Dilute the kinase, substrate, ATP, and this compound to desired concentrations in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of inhibitor (or DMSO control), 2 µL of enzyme, and 2 µL of substrate/ATP mix.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus the kinase activity.

-

IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Autophosphorylation Assay (ELISA)

This assay measures the inhibition of receptor tyrosine kinase autophosphorylation in a cellular context.

Materials:

-

Cells expressing the target kinase (e.g., CHO cells transfected with FLT3, c-KIT, or PDGFR)

-

Cell culture medium and serum

-

This compound

-

Ligand for receptor stimulation (e.g., FLT3 ligand, SCF, PDGF-BB)

-

Lysis Buffer

-

ELISA plates pre-coated with a capture antibody for the target kinase

-

Detection antibody (e.g., anti-phosphotyrosine antibody) conjugated to HRP

-

TMB substrate

-

Stop Solution

-

Wash Buffer

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and grow to confluency. Serum-starve the cells overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.

-

Cell Lysis: Wash the cells and add Lysis Buffer to extract cellular proteins.

-

ELISA: a. Add the cell lysates to the pre-coated ELISA plate and incubate to allow the capture antibody to bind the target kinase. b. Wash the plate and add the HRP-conjugated anti-phosphotyrosine antibody. Incubate to allow binding to the phosphorylated kinase. c. Wash the plate and add TMB substrate. A color change will occur in proportion to the amount of phosphorylated kinase. d. Add Stop Solution to terminate the reaction.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

IC50 Determination: Normalize the data to the untreated control and plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

MOLM-13 cells (or other relevant cell lines)

-

Cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Cell Seeding: Seed MOLM-13 cells into an opaque-walled 96-well plate at a predetermined density.

-

Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the this compound concentration. Use a non-linear regression model to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of FLT3, c-KIT, and PDGFR, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Caption: c-KIT Signaling Pathway and Inhibition by this compound.

References

- 1. promega.com [promega.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase 1 clinical results with this compound (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Tandutinib (MLN518): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandutinib, also known as MLN518, is a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3][4] Its development as a targeted cancer therapeutic, particularly for acute myeloid leukemia (AML) with FLT3 mutations, has been a subject of significant research interest. This technical guide provides an in-depth overview of the chemical structure, a detailed synthesis protocol, and the signaling pathways modulated by this compound.

Chemical Structure

This compound is a quinazoline derivative with a piperazine carboxamide moiety. Its systematic IUPAC name is 4-(6-Methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)-N-(4-isopropoxyphenyl)piperazine-1-carboxamide.

Chemical Identifiers:

-

IUPAC Name: 4-(6-Methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)-N-(4-isopropoxyphenyl)piperazine-1-carboxamide

-

SMILES: O=C(N1CCN(C2=C(C=C3C(OC)=CC(OCCCN4CCCCC4)=C3)=NC=N2)CC1)NC5=CC=C(OC(C)C)C=C5

-

Molecular Formula: C₃₁H₄₂N₆O₄

-

Molecular Weight: 562.71 g/mol

Synthesis of this compound (MLN518)

The synthesis of this compound can be achieved through a convergent synthetic route. The following protocol is based on an improved synthesis method that provides high yields and purity.[5][6]

Synthesis of Key Intermediates

The synthesis involves the preparation of two key intermediates: 4-chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline (Intermediate A) and N-(4-isopropoxyphenyl)piperazine-1-carboxamide (Intermediate B) .

2.1.1. Synthesis of Intermediate A: 4-chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline

The synthesis of Intermediate A begins with vanillic acid and proceeds through several steps including etherification, nitration, reduction, cyclization, and chlorination.

Experimental Protocol:

-

Step 1: Etherification of Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid is reacted with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) to yield 4-(3-chloropropoxy)-3-methoxybenzoic acid.

-

Step 2: Nitration: The product from Step 1 is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position, yielding 4-(3-chloropropoxy)-5-nitro-3-methoxybenzoic acid.

-

Step 3: Substitution with Piperidine: The chloro-group is displaced by piperidine by heating the compound with an excess of piperidine to give 4-(3-(piperidin-1-yl)propoxy)-5-nitro-3-methoxybenzoic acid.

-

Step 4: Reduction of the Nitro Group: The nitro group is reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst, yielding 5-amino-4-(3-(piperidin-1-yl)propoxy)-3-methoxybenzoic acid.

-

Step 5: Quinazoline Ring Formation (Cyclization): The amino acid is cyclized by heating with formamide or a mixture of formamide and ammonium formate to form the quinazolinone ring system, resulting in 6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one.

-

Step 6: Chlorination: The quinazolinone is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final Intermediate A, 4-chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline.

2.1.2. Synthesis of Intermediate B: N-(4-isopropoxyphenyl)piperazine-1-carboxamide

Experimental Protocol:

-

Step 1: Formation of Isocyanate (or equivalent): 4-isopropoxyaniline is reacted with a phosgene equivalent, such as triphosgene or diphosgene, to form the corresponding isocyanate in situ.

-

Step 2: Reaction with Piperazine: The isocyanate is then reacted with an excess of piperazine to yield N-(4-isopropoxyphenyl)piperazine-1-carboxamide (Intermediate B). To avoid disubstitution, a large excess of piperazine is typically used.

Final Convergent Coupling

The final step in the synthesis of this compound involves the coupling of Intermediate A and Intermediate B.

Experimental Protocol:

-

Step 1: Nucleophilic Aromatic Substitution: 4-chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline (Intermediate A) is reacted with N-(4-isopropoxyphenyl)piperazine-1-carboxamide (Intermediate B) in a suitable solvent such as isopropanol or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated. The reaction mixture is typically heated to drive the reaction to completion.

-

Step 2: Purification: The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Quantitative Data:

| Step | Product | Yield (%) | Purity (HPLC) |

| Final Coupling | This compound (MLN518) | ~95% | >99% |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor at the ATP-binding site of Class III receptor tyrosine kinases, thereby blocking their autophosphorylation and subsequent downstream signaling.[2] The primary targets of this compound are FLT3, c-Kit, and PDGFR.

Inhibition of FLT3 Signaling

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in a significant portion of AML patients and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival. This compound effectively inhibits the kinase activity of both wild-type and mutated FLT3.

Inhibition of c-Kit Signaling

The c-Kit receptor is another Class III RTK that plays a crucial role in hematopoiesis and is often overexpressed or mutated in various cancers, including gastrointestinal stromal tumors (GIST) and some leukemias. This compound inhibits c-Kit signaling, leading to the suppression of downstream pathways such as the PI3K/Akt pathway.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: this compound, Erlotinib and Gefitinib [mdpi.com]

- 7. This compound inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tandutinib's Role in Inhibiting Cellular Proliferation and Inducing Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tandutinib (formerly MLN518) is a potent, orally active, quinazoline-based small molecule inhibitor targeting type III receptor tyrosine kinases (RTKs).[1][2] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[2][3] Activating mutations in these kinases, particularly FLT3 internal tandem duplications (ITD), are critical drivers in various hematological malignancies, most notably Acute Myeloid Leukemia (AML), and are associated with poor prognosis.[1][4] this compound exerts its antineoplastic effects by inhibiting the constitutive autophosphorylation of these mutant kinases, leading to the blockade of downstream pro-survival and proliferative signaling pathways.[2][5] This guide provides a detailed overview of the molecular mechanisms by which this compound inhibits cellular proliferation and induces apoptosis, summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the core signaling pathways and workflows.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the catalytic activity of specific RTKs. In cancer cells harboring activating mutations like FLT3-ITD, the receptor is constitutively phosphorylated, leading to ligand-independent activation.[6][7] This aberrant signaling drives uncontrolled cell division and survival. This compound selectively binds to the ATP-binding pocket of these kinases, preventing their autophosphorylation.[2] The inhibition of FLT3 phosphorylation blocks the activation of several key downstream signaling cascades, including the Ras/MEK/ERK (MAPK), PI3K/Akt/mTOR, and JAK/STAT5 pathways, which are crucial for leukemic cell proliferation and survival.[6][8][9] By shutting down these oncogenic signals, this compound effectively halts cell cycle progression and triggers the intrinsic apoptotic pathway.[2][10]

Inhibition of Cellular Proliferation

This compound demonstrates potent anti-proliferative activity, particularly in cancer cell lines dependent on FLT3, PDGFR, or c-Kit signaling. Its efficacy is most pronounced in AML cells expressing the FLT3-ITD mutation. The inhibitory concentration (IC50) values vary across different cell lines and kinase targets, reflecting the drug's selectivity profile.

Table 1: this compound IC50 Values for Kinase Inhibition and Cellular Proliferation

| Target / Cell Line | Assay Type | IC50 Value(s) | Reference(s) |

| FLT3, β-PDGFR, KIT | Cell-based Autophosphorylation | 95 - 122 ng/mL | [1][11] |

| FLT3 | Kinase Assay | 0.22 µM | [12] |

| c-Kit | Kinase Assay | 0.17 µM | [12] |

| PDGFRβ | Kinase Assay | 0.20 µM | [12] |

| CSF-1R | Kinase Assay | 3.43 µM | [12] |

| FLT3-ITD | Cell-based Autophosphorylation | 10 - 100 nM | [12][13] |

| Ba/F3 cells (FLT3-ITD) | IL-3 Independent Growth | 6 - 17 ng/mL | [1] |

| Human Leukemia Cell Lines (FLT3-ITD) | Proliferation Assay | ~6 ng/mL | [1] |

| Molm-13, Molm-14 cells (FLT3-ITD) | Proliferation Assay | 10 nM | [12] |

Induction of Apoptosis

The blockade of pro-survival signaling by this compound leads to the induction of programmed cell death (apoptosis). This is characterized by the activation of caspases, an increased Bax/Bcl2 ratio, and externalization of phosphatidylserine on the cell membrane.[8] this compound's pro-apoptotic effects are particularly significant in FLT3-ITD-positive cells.

Table 2: this compound-Induced Apoptosis

| Cell Line | Treatment Conditions | Apoptosis Rate | Time Point(s) | Reference(s) |

| Molm-14 (FLT3-ITD positive) | This compound | 51% | 24 hours | [12] |

| Molm-14 (FLT3-ITD positive) | This compound | 78% | 96 hours | [12] |

| Colon Cancer Cell Lines | This compound | Increased activated caspase-3 | Not specified | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways targeted by this compound and the workflows used to assess its efficacy is crucial for understanding its function.

Caption: this compound inhibits FLT3-ITD autophosphorylation, blocking downstream signaling pathways.

Caption: Workflow for assessing cell viability and proliferation using the MTT colorimetric assay.

Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide flow cytometry.

Detailed Experimental Protocols

Cell Proliferation Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after dissolving the crystals.[15]

Materials:

-

96-well flat-bottom sterile plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[16]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[16]

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells and determine cell count and viability using a hemocytometer and Trypan blue. Dilute cells to the desired density (e.g., 0.5-1.0 x 10⁵ cells/mL for leukemic lines) and seed 100 µL into each well of a 96-well plate.[17] Incubate overnight at 37°C, 5% CO₂.[17]

-

Drug Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells for vehicle control (DMSO) and medium-only blanks.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[18]

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well for a final concentration of ~0.5 mg/mL.[14][15]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[15]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[14][16]

-

Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Plot the percentage of cell viability relative to the vehicle control against the drug concentration to determine the IC50 value.[18]

Apoptosis Detection (Annexin V/PI Flow Cytometry)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[20][21]

Materials:

-

6-well plates or T25 flasks

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

-

Cold 1X PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) and treat with the desired concentrations of this compound for the chosen duration.[20] Include an untreated control.

-

Cell Harvesting: For suspension cells, collect cells by centrifugation. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells (e.g., with trypsin). Combine the supernatant and detached cells.[20]

-

Washing: Wash the collected cells twice by resuspending them in 1 mL of cold 1X PBS and centrifuging at ~500 x g for 5 minutes.[20][22]

-

Staining: Decant the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[22]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[22] Analyze the samples by flow cytometry within one hour.[22]

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for FLT3 Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of kinase activity. This protocol allows for the direct measurement of this compound's effect on the phosphorylation of FLT3 and its downstream targets like Akt and ERK.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 2 hours).[23] Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-FLT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., anti-FLT3 or anti-Actin for a loading control).

Conclusion

This compound is a targeted therapeutic agent that effectively inhibits cellular proliferation and induces apoptosis in cancer cells driven by aberrant FLT3, c-Kit, or PDGFR signaling. Its mechanism of action, centered on the inhibition of kinase autophosphorylation and the subsequent shutdown of critical downstream pathways like PI3K/Akt and Ras/MAPK, has been well-characterized. The quantitative data demonstrate its potency, especially in FLT3-ITD positive AML models. The standardized protocols provided herein offer robust methods for evaluating the efficacy of this compound and similar kinase inhibitors in a preclinical research setting. These methodologies are fundamental for advancing the development of targeted cancer therapies.

References

- 1. Phase 1 clinical results with this compound (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phase 1 clinical results with this compound (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. This compound, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erythropoietin-induced activation of the JAK2/STAT5, PI3K/Akt, and Ras/ERK pathways promotes malignant cell behavior in a modified breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The FLT3 inhibitor this compound (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. selleckchem.com [selleckchem.com]

- 13. mdpi.com [mdpi.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cyrusbio.com.tw [cyrusbio.com.tw]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Apoptosis Protocols | USF Health [health.usf.edu]

- 23. researchgate.net [researchgate.net]

Tandutinib: A Technical Guide to Target Kinase Inhibition and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib (formerly known as MLN518 or CT53518) is an orally bioavailable, small-molecule inhibitor of type III receptor tyrosine kinases.[1][2][3] It belongs to the piperazinyl quinazoline class of compounds and has been investigated primarily for its potential in treating acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[4][5][6] This technical guide provides a comprehensive overview of this compound's target kinases, binding affinities, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity.

Target Kinases and Binding Affinity

This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), KIT, and platelet-derived growth factor receptor (PDGFR).[1][2][7] Its mechanism of action involves inhibiting the autophosphorylation of these receptor tyrosine kinases, which in turn blocks downstream signaling pathways, leading to an inhibition of cellular proliferation and the induction of apoptosis.[1][7]

The selectivity of this compound is a key aspect of its therapeutic potential. It demonstrates significantly higher potency for FLT3 compared to other kinases such as CSF-1R, and is over 100-fold more selective for FLT3 than for FGFR, EGFR, and KDR (VEGFR2).[8]

Quantitative Binding Affinity Data

The following table summarizes the in vitro inhibitory activity of this compound against its primary target kinases. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.

| Target Kinase | IC50 (nM) | Assay Type | Notes |

| FLT3 | 220 | Cell-free | [9][10][11][12] |

| 200 | Cellular | [13] | |

| 10 - 100 | Cellular (FLT3-ITD) | Inhibition of IL-3-independent cell growth and FLT3-ITD autophosphorylation.[14] | |

| 10 | Cellular (Molm-13 & Molm-14) | Inhibition of proliferation in FLT3-ITD positive cell lines.[14] | |

| ~30 | Cellular (FLT3-ITD) | Inhibition of FLT3-ITD phosphorylation.[14] | |

| c-Kit | 170 | Cell-free | [9][10][11][12] |

| PDGFR | 200 | Cell-free | [9][10][11][12] |

| PDGFRβ | ~200 | Cell-based | [3] |

| CSF-1R | 3430 | Not Specified | 15 to 20-fold higher potency for FLT3 versus CSF-1R. |

| VEGFR2 | >22,000 | Not Specified | >100-fold selectivity for FLT3 versus KDR. |

Signaling Pathways Modulated by this compound

This compound exerts its anti-leukemic effects by inhibiting key signaling pathways downstream of its target kinases, particularly FLT3. In AML cells with FLT3 internal tandem duplication (FLT3-ITD) mutations, the constitutive activation of FLT3 leads to the aberrant activation of pro-survival and proliferative signaling cascades. This compound's inhibition of FLT3 phosphorylation effectively blocks these pathways.[14]

Key downstream signaling pathways affected by this compound include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to block the constitutive phosphorylation of Akt in FLT3-ITD positive cells.[14]

-

MAPK (Erk) Pathway: This pathway is involved in cell growth, differentiation, and survival. This compound inhibits the phosphorylation of Erk in FLT3-ITD positive AML cells.[14]

-

STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key downstream effector of FLT3 signaling, promoting leukemic cell survival and proliferation. This compound's inhibition of FLT3 leads to reduced STAT5 activation.

The following diagram illustrates the primary signaling pathways inhibited by this compound.

References

- 1. This compound | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Feasibility, phase I, and phase II studies of this compound, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 clinical results with this compound (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Facebook [cancer.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - LabNet Biotecnica [labnet.es]

- 12. abmole.com [abmole.com]

- 13. tandfonline.com [tandfonline.com]

- 14. medchemexpress.com [medchemexpress.com]

Preclinical Profile of Tandutinib in Hematological Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for tandutinib (formerly MLN518), a potent inhibitor of type III receptor tyrosine kinases, in the context of hematological malignancies. This document details the mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays cited in the preclinical evaluation of this compound.

Introduction

This compound is a quinazoline-based small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4] This has positioned FLT3 as a critical therapeutic target. This compound was developed to target the constitutively active FLT3 signaling pathway that drives leukemic cell proliferation and survival.[1] This guide summarizes the key preclinical findings that have elucidated the therapeutic potential of this compound in hematological cancers.

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR, thereby blocking downstream signaling pathways crucial for cell survival and proliferation.[2] In hematological malignancies, particularly AML with FLT3-ITD mutations, the constitutive activation of FLT3 leads to the persistent stimulation of downstream pathways, including the RAS/MEK/MAPK and PI3K/Akt signaling cascades.[5] this compound's inhibition of FLT3 autophosphorylation effectively abrogates these signals, leading to cell cycle arrest and apoptosis in malignant cells.[1]

Figure 1: this compound's Inhibition of the FLT3 Signaling Pathway.

In Vitro Studies

Kinase Inhibition

This compound has demonstrated potent and selective inhibition of type III receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) from various preclinical studies are summarized below.

| Target Kinase | IC50 (nM) | Reference |

| FLT3 | 220 | [3][4] |

| c-Kit | 170 | [3][4] |

| PDGFR | 200 | [3][4] |

Table 1: Kinase Inhibitory Activity of this compound.

Cellular Activity

The anti-proliferative and pro-apoptotic effects of this compound have been evaluated in various hematological malignancy cell lines, particularly those harboring FLT3-ITD mutations.

| Cell Line | Genotype | Assay | IC50 (nM) | Effect | Reference |

| Molm-13 | FLT3-ITD | Proliferation | 10 | Inhibition of cell growth | [3] |

| Molm-14 | FLT3-ITD | Proliferation | 10 | Inhibition of cell growth | [3] |

| Ba/F3 | FLT3-ITD | Proliferation | 10-100 | Inhibition of IL-3 independent growth | [6] |

| MV4-11 | FLT3-ITD | Apoptosis | N/A | Induction of apoptosis | [7] |

Table 2: Cellular Activity of this compound in FLT3-ITD Positive Cell Lines.

Experimental Protocols

This protocol describes a method to assess the effect of this compound on the viability of leukemic cell lines.

Materials:

-

Leukemic cell lines (e.g., Molm-13, Molm-14, MV4-11)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Figure 2: Workflow for the Cell Viability (MTT) Assay.

This protocol outlines the detection of apoptosis in leukemic cells treated with this compound using flow cytometry.

Materials:

-

Leukemic cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with desired concentrations of this compound for 24-48 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive).

This protocol details the procedure to assess the inhibitory effect of this compound on FLT3 autophosphorylation.

Materials:

-

Leukemic cell lines expressing FLT3-ITD

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in murine models of hematological malignancies.

Xenograft Models

In a study using nude mice bearing tumors from Ba/F3 cells expressing FLT3-ITD, oral administration of this compound led to a significant increase in survival.[6]

| Animal Model | Dosing Regimen | Outcome | Reference |

| Nude mice with Ba/F3-FLT3-ITD xenografts | Oral gavage, twice daily | Increased survival | [6] |

| Mice with myeloproliferative disease from FLT3-ITD transfected hematopoietic progenitors | Oral gavage, twice daily | Increased survival | [6] |

Table 3: In Vivo Efficacy of this compound in Murine Models.

Experimental Protocol: Murine Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a xenograft model of AML.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

FLT3-ITD positive AML cell line (e.g., MV4-11)

-

This compound

-

Vehicle control

-

Calipers

-

Animal handling and monitoring equipment

Procedure:

-

Subcutaneously inject 5-10 x 10^6 AML cells into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule. Administer vehicle to the control group.

-

Monitor tumor volume and body weight of the mice throughout the study.

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

For survival studies, monitor the mice until a pre-defined endpoint is reached (e.g., tumor size, clinical signs of distress).

Combination Studies

Preclinical studies have explored the synergistic effects of this compound with standard chemotherapy agents used in AML treatment, such as cytarabine and daunorubicin. These studies have shown that the combination of this compound with these agents results in synergistic anti-leukemic effects, including enhanced inhibition of proliferation and induction of apoptosis in FLT3-ITD positive AML cells.[7][8] Importantly, this synergy was observed to be sequence-independent, suggesting flexibility in clinical administration.[8]

Conclusion

The preclinical data for this compound strongly support its activity against hematological malignancies driven by activating FLT3 mutations. Through potent and selective inhibition of FLT3, this compound effectively blocks key downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in vitro and tumor growth inhibition in vivo. The synergistic effects observed with standard chemotherapy agents further highlight its potential as a component of combination therapy for AML. These preclinical findings provided a solid rationale for the clinical development of this compound for the treatment of patients with FLT3-mutated hematological malignancies.

References

- 1. This compound, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Phase 1 clinical results with this compound (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardized assays to monitor drug sensitivity in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

Methodological & Application

Tandutinib Protocol for In Vitro Kinase Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor of type III receptor tyrosine kinases (RTKs).[1] It primarily targets FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] Mutations leading to the constitutive activation of these kinases are implicated in various malignancies, most notably acute myeloid leukemia (AML), where FLT3 mutations are prevalent and associated with a poor prognosis.[1][3] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][4] These pathways prominently include the PI3K/Akt/mTOR and Ras/MEK/MAPK signaling cascades. This document provides detailed protocols for in vitro kinase assays to evaluate the inhibitory activity of this compound against its target kinases.

Data Presentation

The inhibitory activity of this compound against its primary target kinases is summarized in the table below. These values, presented as the half-maximal inhibitory concentration (IC50), have been compiled from various biochemical and cell-based assays.

| Target Kinase | IC50 (Biochemical Assay) | IC50 (Cell-based Assay) |

| FLT3 | 0.22 µM[5][6] | 10-100 nM[6][7] |

| c-Kit | 0.17 µM[5] | 95-122 ng/mL[6] |

| PDGFRβ | 0.20 µM[5][6] | 95-122 ng/mL[6] |

Signaling Pathways

This compound inhibits the constitutive activation of FLT3, c-Kit, and PDGFR, thereby blocking downstream signaling pathways critical for cancer cell proliferation and survival. The following diagrams illustrate the key signaling cascades affected by this compound.

Experimental Protocols

The following is a generalized protocol for determining the IC50 of this compound against its target kinases in a biochemical assay format. This protocol is based on commercially available luminescent kinase assay platforms that measure the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human FLT3, c-Kit, or PDGFRβ kinase

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for general tyrosine kinases)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

This compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the stock in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1%.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer. The optimal concentrations of kinase and substrate should be empirically determined.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no kinase control) from all experimental wells.

-

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a known inhibitor as 0% activity.

-

Plot the normalized activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of FLT3, c-Kit, and PDGFR, key drivers in various cancers. The provided protocols offer a framework for the in vitro evaluation of this compound and other potential kinase inhibitors. Adherence to these methodologies will enable researchers to generate robust and reproducible data to further characterize the biochemical activity of such compounds. It is recommended that each assay be optimized for the specific kinase and substrate being investigated.

References

- 1. This compound | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. promega.com [promega.com]

Application Notes and Protocols for Tandutinib in In Vivo Mouse Models of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of Tandutinib (formerly MLN518), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), in preclinical in vivo mouse models of leukemia. This document outlines recommended dosages, formulation, and administration routes based on existing literature. Furthermore, it offers comprehensive, step-by-step protocols for critical experiments, including efficacy studies with tumor burden monitoring, as well as pharmacokinetic (PK) and pharmacodynamic (PD) analyses to assess drug exposure and target engagement. The provided information is intended to facilitate the design and execution of robust preclinical studies to evaluate the therapeutic potential of this compound in leukemia.

Introduction

This compound is a small molecule inhibitor targeting type III receptor tyrosine kinases, including FLT3, platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] this compound has demonstrated efficacy in preclinical models of FLT3-ITD positive leukemia by inhibiting the constitutive activation of the FLT3 signaling pathway, thereby inducing apoptosis and inhibiting proliferation of leukemic cells.[1] These notes provide a compilation of dosage information and detailed experimental protocols to guide researchers in their in vivo studies with this compound.

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Mouse Leukemia Models

| Parameter | Details | Reference(s) |

| Mouse Model | Nude mice xenografted with Ba/F3 cells expressing FLT3-ITD | [3] |

| Bone marrow transplantation models | [3] | |

| Patient-derived xenograft (PDX) models | [4] | |

| Leukemia Cell Lines | MV4-11 (FLT3-ITD) | [5][6] |

| MOLM-13 (FLT3-ITD) | [5][6] | |

| Dosage Range | 40-120 mg/kg/day | Not specified |

| 60 mg/kg, twice daily (bid) | Not specified | |

| 180 mg/kg, twice daily (bid) | Not specified | |

| Administration Route | Oral gavage | [3] |

| Formulation | Suspension in 0.5% methylcellulose in water | [4] |

| Treatment Schedule | Daily or twice daily | [3] |

| Efficacy Readouts | Increased survival, tumor growth inhibition | [3][5] |

| Pharmacodynamic Markers | Inhibition of FLT3 phosphorylation, pSTAT5, pAKT, pERK | [5][7] |

Signaling Pathway

This compound exerts its anti-leukemic effects by inhibiting the constitutively active FLT3 receptor, which in turn blocks several downstream signaling pathways crucial for cell survival and proliferation. The primary pathways affected are the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.

Experimental Protocols

This compound Formulation and Administration Protocol

This protocol describes the preparation and oral administration of this compound to mice.

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose in sterile water

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches with a rounded tip

-

1 mL syringes

Procedure:

-

Preparation of 0.5% Methylcellulose Solution:

-

Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.

-

Continue stirring until the methylcellulose is fully dissolved. The solution may need to be heated slightly to aid dissolution and then cooled to room temperature.

-

Sterilize the solution by autoclaving or filtration.

-

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the number and weight of the mice.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of 0.5% methylcellulose solution to the tube to achieve the desired final concentration (e.g., 6 mg/mL for a 10 mL/kg dosing volume).

-

Vortex the suspension vigorously for 5-10 minutes to ensure a uniform mixture. Sonication for short bursts on ice can also be used to aid dispersion.

-

Prepare the formulation fresh daily before administration.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse by the scruff of the neck to immobilize its head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.

-

Attach the syringe containing the this compound suspension to the gavage needle.

-

Insert the gavage needle into the mouse's mouth, passing it gently over the tongue towards the esophagus. The needle should pass smoothly without resistance. Do not force the needle.

-

Once the needle is at the predetermined depth, slowly administer the this compound suspension.

-

Gently remove the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress after the procedure.[5][8][9]

-

In Vivo Efficacy Study Protocol

This protocol outlines a typical efficacy study to evaluate the anti-leukemic activity of this compound in a xenograft mouse model.

Materials:

-

FLT3-ITD positive human leukemia cells (e.g., MV4-11, MOLM-13) engineered to express luciferase

-

Immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice), 6-8 weeks old

-

Sterile PBS

-

This compound formulation (as described above)

-

Vehicle control (0.5% methylcellulose)

-

D-luciferin

-

Bioluminescence imaging system

-

Flow cytometer

-

Anti-human CD45 antibody (for flow cytometry)

-

Calipers

Procedure:

-

Leukemia Mouse Model Establishment:

-

Culture and harvest luciferase-expressing leukemia cells in the logarithmic growth phase.

-

Wash the cells twice with sterile PBS and resuspend them in PBS at a concentration of 10 x 10^6 cells/mL.

-

Inject 1 x 10^6 cells in 100 µL of PBS intravenously (i.v.) via the tail vein of each mouse.[6]

-

-